6-{[4-CHLORO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE
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Overview
Description
6-{[4-CHLORO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
The synthesis of 6-{[4-CHLORO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the triazine ring: This can be achieved by reacting cyanuric chloride with dimethylamine under controlled conditions to form 4-chloro-6-(dimethylamino)-1,3,5-triazine.
Coupling with pyridazinone: The triazine derivative is then coupled with 2-methyl-3(2H)-pyridazinone in the presence of a suitable base and solvent to form the desired compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
6-{[4-CHLORO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE undergoes various chemical reactions, including:
Substitution reactions: The chlorine atom in the triazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Hydrolysis: The triazine ring can be hydrolyzed under acidic or basic conditions to form corresponding amines and carboxylic acids.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide.
Scientific Research Applications
6-{[4-CHLORO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE has several scientific research applications:
Pharmaceuticals: It can be used as a building block for the synthesis of various drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.
Agrochemicals: The compound can be used in the development of herbicides, fungicides, and insecticides due to its ability to interfere with biological pathways in pests.
Materials science: It can be used in the synthesis of advanced materials such as polymers and coatings with specific properties.
Mechanism of Action
The mechanism of action of 6-{[4-CHLORO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE involves its interaction with specific molecular targets. For example, in pharmaceuticals, it may inhibit enzymes or receptors involved in disease pathways. The triazine moiety can form strong interactions with biological macromolecules, leading to the disruption of normal cellular functions.
Comparison with Similar Compounds
Similar compounds include other triazine and pyridazinone derivatives, such as:
6-chloro-2-methyl-3(2H)-pyridazinone: Lacks the triazine moiety, making it less versatile.
4-chloro-6-(dimethylamino)-1,3,5-triazine: Lacks the pyridazinone ring, limiting its biological activity.
The uniqueness of 6-{[4-CHLORO-6-(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]OXY}-2-METHYL-3(2H)-PYRIDAZINONE lies in its combined structural features, which confer a broad range of chemical reactivity and biological activity.
Properties
IUPAC Name |
6-[[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]oxy]-2-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN6O2/c1-16(2)9-12-8(11)13-10(14-9)19-6-4-5-7(18)17(3)15-6/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAVRANFLYUCKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OC2=NC(=NC(=N2)N(C)C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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